![molecular formula C23H20FN3O4S B2674961 N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899941-94-7](/img/structure/B2674961.png)
N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.49. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystallography
The study of similar compounds, particularly those involving 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular structure and crystallography. These compounds exhibit folded conformations, with the pyrimidine ring inclined to the benzene ring at specific angles, facilitating the exploration of their structural characteristics and potential interactions in biological systems (S. Subasri et al., 2017; S. Subasri et al., 2016).
Quantum Chemical Insight
Quantum chemical analysis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, provides deep insight into their molecular structure, vibrational assignments, and intermolecular interactions. These studies include equilibrium geometry, natural bond orbital calculations, and analysis of intermolecular hydrogen-bonded interactions, offering a foundation for understanding the chemical behavior and potential applications of the target compound in scientific research (S. Mary et al., 2020).
Drug Design and Pharmacokinetics
Research into structurally similar compounds demonstrates their potential in drug design, showcasing how modifications in their structure can lead to potent inhibitors of various enzymes or receptors. This includes exploration into dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are crucial for the development of new anticancer and antimicrobial agents. Studies on these compounds provide valuable knowledge on designing drugs with improved pharmacokinetic properties and therapeutic potential (A. Gangjee et al., 2008).
Radiopharmaceuticals and Imaging Agents
The development and application of radiolabeled compounds, similar in structure to the target compound, highlight their significance in creating radiopharmaceuticals for diagnostic imaging, such as positron emission tomography (PET). This research outlines methodologies for the synthesis of radiolabeled derivatives and their application in imaging biological targets, contributing to the advancement of diagnostic tools in neurology and oncology (C. Fookes et al., 2008; F. Dollé et al., 2008).
Antimicrobial and Anti-inflammatory Properties
The synthesis of novel compounds with similar frameworks has been explored for their potential antimicrobial and anti-inflammatory activities. These studies demonstrate the therapeutic applications of such compounds, especially in combating resistant bacterial strains and reducing inflammation, indicating a promising area of research for the development of new treatments (K. Sunder et al., 2013).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c24-16-8-2-3-9-17(16)25-19(28)13-32-23-26-20-15-7-1-4-10-18(15)31-21(20)22(29)27(23)12-14-6-5-11-30-14/h1-4,7-10,14H,5-6,11-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDEMXTHBTQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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